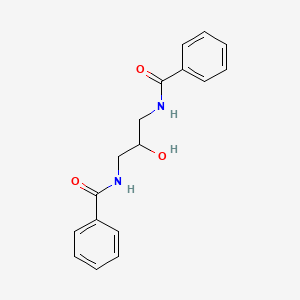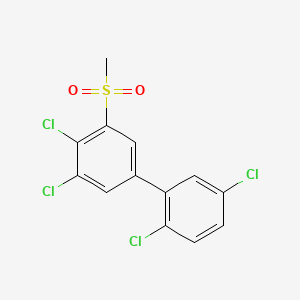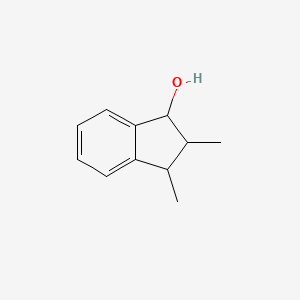![molecular formula C12H12O3 B14326265 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol CAS No. 105878-39-5](/img/structure/B14326265.png)
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol is an organic compound characterized by the presence of a naphthalene ring attached to an ethane-1,1-diol moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol typically involves the reaction of naphthol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of naphthol attacks the ethylene oxide, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The naphthalene ring can be reduced under specific conditions to form tetrahydronaphthalene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Formation of naphthalene-1,1-dione or naphthalene-1,1-dicarboxylic acid.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene ring allows for π-π interactions with aromatic amino acids in proteins, while the diol moiety can form hydrogen bonds, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2RS)-3-(Naphthalen-1-yloxy)propane-1,2-diol: Similar structure with an additional carbon in the alkyl chain.
2-(Naphthalen-1-yl)ethane-1-thiol: Contains a thiol group instead of a diol.
2-(Naphthalen-1-yl)acetonitrile: Contains a nitrile group instead of a diol.
Uniqueness
2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol is unique due to the presence of both a naphthalene ring and a diol moiety, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
105878-39-5 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-naphthalen-1-yloxyethane-1,1-diol |
InChI |
InChI=1S/C12H12O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2 |
InChI Key |
FRMCYJSALQSOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
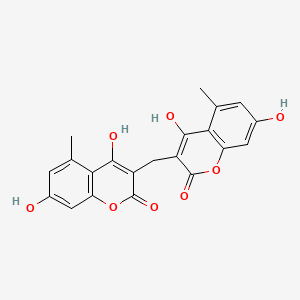
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
silanol](/img/structure/B14326192.png)
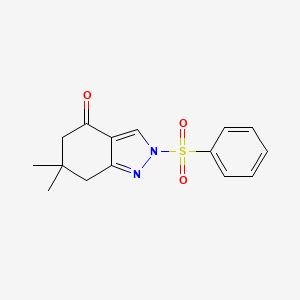
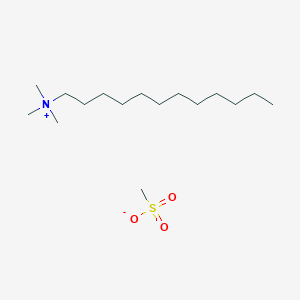
![3-(2-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B14326205.png)
![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)

![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
